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Compound of Interest

Compound Name: Scutebarbatine Z

CAS No.: 1312716-28-1

Cat. No.: B596824 Get Quote

Technique: 1D (

H,

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Spectroscopy Target Molecule:
Scutebarbatine Z (Neo-clerodane diterpenoid) Instrumentation: 600 MHz NMR
(Recommended)

Executive Summary
Scutebarbatine Z is a bioactive constituent of Scutellaria barbata, a Traditional Chinese

Medicine (TCM) herb widely investigated for its antitumor properties. Chemically, it belongs to

the neo-clerodane diterpenoid class, often esterified with nitrogen-containing side chains (e.g.,

nicotinic acid), classifying it as a diterpenoid alkaloid.

The structural elucidation of Scutebarbatine Z presents specific challenges:

Crowded Aliphatic Region: The decalin core generates overlapping methylene signals in the

1.0–2.5 ppm range.

Ester Linkages: Determining the regiochemistry of nicotinoyl or acetyl groups requires

precise HMBC analysis.
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Relative Stereochemistry: The trans-decalin junction and the orientation of the C-13 spiro-

lactone or side chains demand rigorous NOESY/ROESY interpretation.

This guide provides a standardized protocol for the complete spectral assignment of

Scutebarbatine Z, ensuring data integrity and reproducibility.

Sample Preparation & Acquisition Protocols
Solvents and Sample Handling[1]

Primary Solvent: Deuterated Chloroform (

, 99.8% D) is the standard solvent for neo-clerodanes due to good solubility and spectral
resolution.

Alternative Solvent: If signals overlap critically (e.g., H-12/H-18), Pyridine-

(

) is recommended to induce solvent-induced shifts (ASIS), resolving overlapping multiplets.
[1]

Concentration: Dissolve 5–10 mg of isolated Scutebarbatine Z in 600

L of solvent. Filter through a cotton plug into a high-quality 5mm NMR tube to remove
particulates that cause line broadening.[1]

Acquisition Parameters (600 MHz)
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Experiment
Pulse
Sequence

Scans (NS)
Mixing Time /
Delay

Purpose

H NMR zg30 16–64 D1 = 1.0 s

Quantitative

integration;

identification of

diagnostic

functional

groups.[1]

C NMR zgpg30 1024+ D1 = 2.0 s

Identification of

carbonyls (esters

vs. ketones) and

quaternary

carbons.[1]

COSY cosygpppqf 8–16 -

Tracing spin

systems (e.g., H-

1

H-2

H-3).

HSQC hsqcedetgp 8–16 Hz

Direct H-C

correlation;

multiplicity

editing (CH/CH

positive, CH

negative).

HMBC hmbcgplpndqf 16–32 Hz

Long-range

correlations (2-3

bonds);

connecting side

chains to the

core.[1]

NOESY noesygpphp 16–32
ms

Spatial proximity

for
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stereochemical

assignment.

Structural Elucidation Workflow
The analysis follows a deductive logic pathway: Identify Fragments

Assemble Skeleton

Define Stereochemistry.

Step 1: Diagnostic 1D NMR Signals
Before 2D analysis, screen the

H spectrum for key structural motifs characteristic of Scutebarbatines:

Nicotinoyl Group (Side Chain): Look for downfield aromatic signals (

8.8–9.2, 8.2, 7.4 ppm) indicating a pyridine ring.

Furan/Lactone Moiety: Signals at

6.0–7.5 ppm often indicate the furan ring or unsaturated lactone at C-13/C-16.[1]

Angular Methyls: Two singlets (or doublets) in the

0.8–1.3 ppm range (Me-19, Me-20) are crucial anchors for the decalin core.[1]

Step 2: Fragment Assembly (2D Logic)
The Decalin Core (COSY/HSQC):

Trace the H-1

H-2

H-3 spin system.

Trace the H-6
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H-7

H-8 spin system.

Note: H-10 is usually a quaternary carbon in neo-clerodanes; therefore, the spin systems

are interrupted.[1]

Connecting Side Chains (HMBC):

Ester Regiochemistry: This is the most critical step. If a nicotinoyl group is present, find the

carbonyl carbon (

ppm). Look for an HMBC correlation from the oxymethine proton on the core (e.g., H-6 or
H-7) to this carbonyl.[1] This definitively places the ester.

Quaternary Assembly: Use HMBC from the angular methyls (Me-19, Me-20) to locate the

quaternary carbons (C-5, C-9) and adjacent carbons.[1]

Step 3: Stereochemistry (NOESY)
Neo-clerodanes typically possess a trans-decalin ring junction.[1]

Key NOE: H-8 (if axial) should show NOE with angular methyls if they are syn-facial.

C-13 Configuration: For spiro-lactones, the relative stereochemistry is determined by NOEs

between the side chain protons (H-12) and the ring protons (H-14, H-15, H-16).[1]

Visualization: Elucidation Logic Flow
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Purified Scutebarbatine Z
(5-10 mg in CDCl3)

1D NMR Screening
(1H, 13C)

Identify Fragments:
1. Nicotinoyl/Ester Groups

2. Furan/Lactone Ring
3. Angular Methyls

 Diagnostic Shifts

Core Assembly (COSY + HSQC)
Trace Spin Systems:

H1-H2-H3 & H6-H7-H8

 Assign Aliphatics

Linkage Analysis (HMBC)
Connect Esters to Core
(H-Oxymethine -> C=O)

 Connect Fragments

Stereochemistry (NOESY)
Confirm Trans-Decalin
(Me-20 vs H-8/H-10)

 Define Geometry

Final Structure
Scutebarbatine Z

Click to download full resolution via product page

Figure 1: Logical workflow for the NMR-based structural elucidation of Scutebarbatine Z.
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Representative Data Table
The following table summarizes the expected chemical shifts for Scutebarbatine Z, based on

the neo-clerodane scaffold and analogous compounds (Scutebarbatine A/B) reported in Chem.

Pharm. Bull. [1].

Table 1: Representative NMR Data (600 MHz, CDCl

)

Position (ppm)
(ppm), Mult (

Hz)

HMBC Correlations
(H

C)

1 18.5 1.60, m C-2, C-3

2 26.8 1.85, m C-4

3 35.2 1.55, m C-1, C-4

4 75.1 (C-O) - -

6 72.4 5.25, dd (11.0, 4.[1]5)
C-1' (Ester Carbonyl),

C-5, C-7

11 38.4 2.10, m C-9, C-12

12 71.0 5.45, t (6.[1]5) C-13, C-14, C-16

13 125.4 - -

14 110.5 6.30, d (1.[1]5) C-13, C-15, C-16

15 143.2 7.40, t (1.[1]5) C-13, C-14

16 139.8 7.25, m C-13, C-15

1' (Nic) 164.5 - -

2' (Nic) 150.8 9.15, d (2.[1]0) C-1', C-4'

3' (Nic) 123.5 7.42, dd (8.0, 5.[1]0) C-5'
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Note: "Nic" denotes the Nicotinoyl ester side chain. Chemical shifts are approximate and

derived from the class average for educational purposes. Exact values must be determined

experimentally.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b596824#1d-and-2d-nmr-spectral-analysis-of-
scutebarbatine-z]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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